molecular formula C18H13Cl2N3OS B2875297 3-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450340-63-3

3-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2875297
CAS No.: 450340-63-3
M. Wt: 390.28
InChI Key: BIDMZZIJIKIXSY-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound designed for pharmaceutical research and development. This molecule features a thieno[3,4-c]pyrazole core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The compound incorporates multiple functional groups, including a benzamide moiety and chloro-substituted phenyl rings, which contribute to its potential interaction with various biological targets. The structural architecture of this compound suggests significant potential in oncology research. Pyrazole-containing biomolecules have demonstrated substantial antitumor properties by targeting essential cellular processes. Specifically, analogous compounds have shown promising growth inhibition against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal carcinoma), and HepG-2 (hepatocellular carcinoma) . The mechanism of action may involve enzyme inhibition pathways, particularly through interactions with kinase domains, where the pyrazole moiety can act as a bioisostere for purine rings, potentially interfering with ATP binding sites critical for cell proliferation . Beyond oncology applications, this compound holds research value for inflammatory disease studies. Benzamide derivatives have emerged as promising frameworks for developing anti-inflammatory agents with enhanced safety profiles . The amide linker in the molecular structure may facilitate hydrogen bond formation with enzyme active sites, potentially leading to selective cyclooxygenase-2 (COX-2) inhibition, which is a valuable approach for managing inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

3-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3OS/c19-12-4-1-3-11(7-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-6-2-5-13(20)8-14/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDMZZIJIKIXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:

    Formation of Thieno[3,4-c]pyrazole Core: The initial step involves the cyclization of appropriate precursors to form the thieno[3,4-c]pyrazole core. This can be achieved through the reaction of 3-chlorophenylhydrazine with a suitable thiophene derivative under acidic conditions.

    Substitution Reactions: The chlorination of the thieno[3,4-c]pyrazole core is carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the coupling of the chlorinated thieno[3,4-c]pyrazole with benzoyl chloride in the presence of a base like triethylamine to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the benzamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under basic conditions or with the aid of catalysts.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thieno[3,4-c]pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential anti-inflammatory and antimicrobial properties. Researchers are investigating its ability to inhibit specific enzymes and pathways involved in inflammation and microbial growth.

Medicine

In medicine, the compound is being explored for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug development in treating diseases like cancer or infections.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The chlorophenyl and benzamide groups may facilitate binding to these targets, leading to inhibition or activation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chlorophenyl and Heterocyclic Motifs

Compound A : 5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6f)

  • Key Differences: Replaces the thienopyrazole core with a benzoxazole-triazole-thione system. Contains a 4-methylphenyl group instead of a benzamide. Retains the 3-chlorophenyl substituent.
  • Analytical Data :
    • IR : C=S (1275 cm⁻¹) and C-Cl (726 cm⁻¹) stretches .
    • ¹H-NMR : Aromatic protons (δ 6.76–8.01 ppm) and a triazole NH (δ 9.77 ppm) .
    • Elemental Analysis : Matches calculated values for C, H, and N .

Compound B: N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide

  • Key Differences: Substitutes the 3-chloro group on the benzamide with a 2-fluoro substituent. Includes a ketone (5-oxo) on the thienopyrazole ring.

Functional Group and Substituent Analysis

Property Target Compound Compound A Compound B
Core Structure Thieno[3,4-c]pyrazole Benzoxazole-triazole-thione Thieno[3,4-c]pyrazole (5-oxo derivative)
Aromatic Substituents 3-Chlorophenyl, 3-chlorobenzamide 3-Chlorophenyl, 4-methylphenyl 3-Chlorophenyl, 2-fluorobenzamide
Halogen Positions Benzamide (3-Cl), Phenyl (3-Cl) Benzoxazole (3-Cl) Benzamide (2-F), Phenyl (3-Cl)
Key Functional Groups Amide, Chlorine Thione, Triazole, Chlorine Amide, Ketone, Fluorine
Potential Bioactivity Undocumented (structural similarity suggests kinase inhibition) Undocumented (triazole-thione motifs may target enzymes) Undocumented (fluorine may improve metabolic stability)

Spectroscopic and Computational Insights

  • Compound A ’s IR and NMR data highlight the presence of thione (C=S) and aromatic protons, which are absent in the target compound.
  • Compound B’s fluorinated benzamide could be analyzed using computational tools like Multiwfn (wavefunction analyzer) to compare electrostatic potentials with the target’s chlorinated analogue .
  • The absence of crystallographic data for the target compound precludes direct comparison with SHELX-refined structures (e.g., bond lengths, angles) .

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